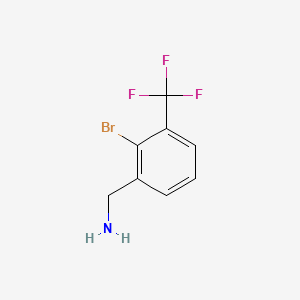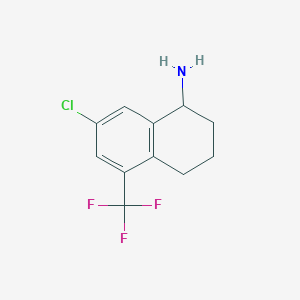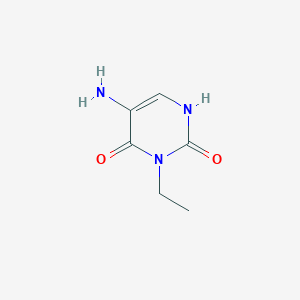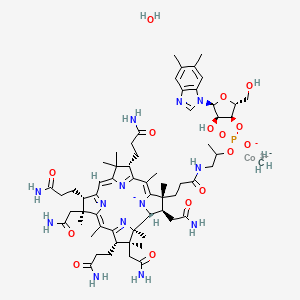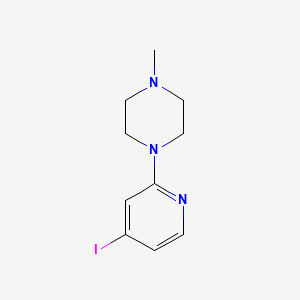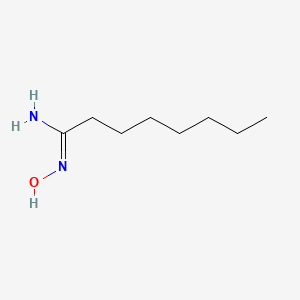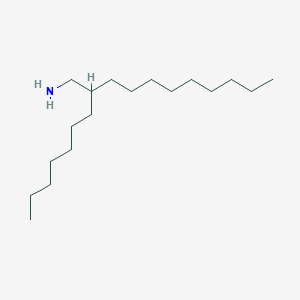
1-Undecanamine,2-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecanamine, 2-heptyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached. The molecular formula for this compound is C18H39N, and it has a molecular weight of 269.51 g/mol . Amines are known for their basicity and nucleophilicity, making them important intermediates in organic synthesis.
Preparation Methods
The synthesis of 1-Undecanamine, 2-heptyl- can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with ammonia. For instance, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can produce the desired amine . This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. Another method involves the reduction of nitriles using hydrogen in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
1-Undecanamine, 2-heptyl- undergoes various chemical reactions typical of amines. These include:
Oxidation: Amines can be oxidized to form nitro compounds or amine oxides.
Reduction: Reduction of nitriles to primary amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.
Acylation: Reaction with acyl chlorides to form amides. Common reagents used in these reactions include hydrogen, acyl chlorides, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Undecanamine, 2-heptyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Undecanamine, 2-heptyl- involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
1-Undecanamine, 2-heptyl- can be compared with other long-chain amines such as undecylamine and dodecylamine. While these compounds share similar structural features, their chemical properties and applications may differ. For instance, undecylamine has a shorter carbon chain, which can affect its solubility and reactivity. Dodecylamine, on the other hand, has a longer carbon chain, which may enhance its hydrophobic properties .
Properties
Molecular Formula |
C18H39N |
|---|---|
Molecular Weight |
269.5 g/mol |
IUPAC Name |
2-heptylundecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18H,3-17,19H2,1-2H3 |
InChI Key |
NNJUHKOAOWZHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


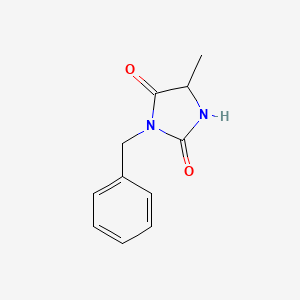
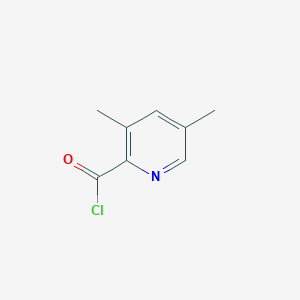
![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
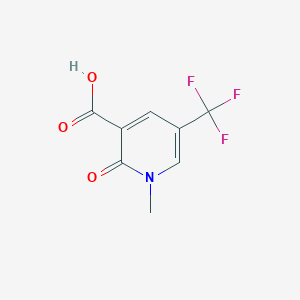
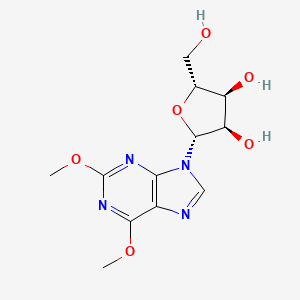
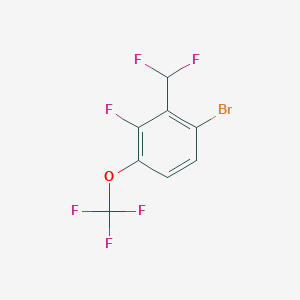
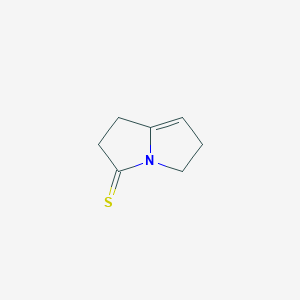
![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)
